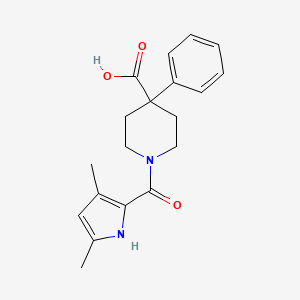
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TAK-220, is a compound that has been developed as a selective antagonist of the chemokine receptor CXCR3. This receptor plays a crucial role in the recruitment of immune cells to sites of inflammation and is therefore a potential target for the treatment of inflammatory diseases.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide acts as a selective antagonist of CXCR3, blocking the binding of its ligands CXCL9, CXCL10, and CXCL11. This prevents the recruitment of immune cells to sites of inflammation, reducing the inflammatory response.
Biochemical and Physiological Effects
In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide inhibits the migration of activated T cells and monocytes in response to CXCL10. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is its selectivity for CXCR3, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the disease model used.
Orientations Futures
Future research on N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could focus on its potential applications in other inflammatory diseases, as well as its use in combination with other therapies. Studies could also investigate the effects of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide on the tumor microenvironment and its potential as an immunotherapy for cancer. Finally, further optimization of the synthesis method could improve the yield and scalability of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide production.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl isocyanate to yield N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-tumor activity, as CXCR3 is expressed on tumor-infiltrating lymphocytes and plays a role in the immune response to cancer.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h5-10,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRLLMDZAFBAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)
![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)